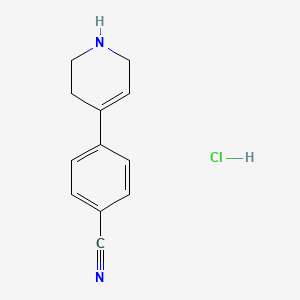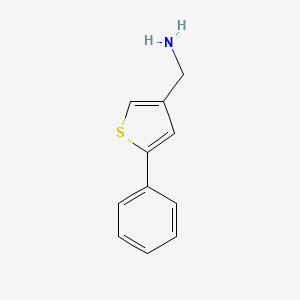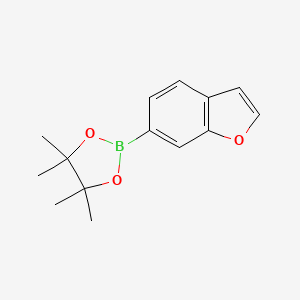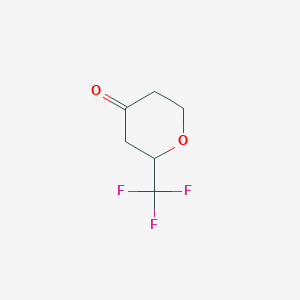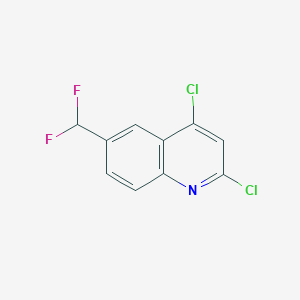
2,4-Dichloro-6-(difluoromethyl)quinoline
Overview
Description
2,4-Dichloro-6-(difluoromethyl)quinoline is a chemical compound with the molecular formula C10H4Cl2F2N . It has a molecular weight of 248.06 . It is typically stored at 4°C and is available in powder form .
Molecular Structure Analysis
The InChI code for 2,4-Dichloro-6-(difluoromethyl)quinoline is 1S/C10H5Cl2F2N/c11-5-1-2-8-6(3-5)7(12)4-9(15-8)10(13)14/h1-4,10H . The average mass is 266.047 Da and the monoisotopic mass is 264.967285 Da .Physical And Chemical Properties Analysis
2,4-Dichloro-6-(difluoromethyl)quinoline is a solid substance . It has a molecular weight of 248.06 . The storage temperature is 4°C .Scientific Research Applications
DNA Gyrase Inhibition
2,4-Dichloro-6-(difluoromethyl)quinoline, as part of the quinolone family, has been studied for its role in inhibiting DNA gyrase. DNA gyrase, an enzyme critical for bacterial DNA replication, has been a target for antibacterial quinolones. Research by Domagala et al. (1986) demonstrated that certain features of quinolone molecules, including the nature of the C7 substituent and the C6-fluorine, significantly affect DNA gyrase inhibition, a key factor in the development of antibacterial drugs (Domagala et al., 1986).
Crystal Structure and Anticancer Activity
Somvanshi et al. (2008) explored the synthesis, crystal structure, and anticancer activity of 2,4-dichloro-6-methylquinoline, a related derivative. Their study highlighted the compound's cytotoxic and apoptotic activity against human oral squamous carcinoma cells, suggesting potential for development as an anticancer agent (Somvanshi et al., 2008).
Corrosion Inhibition Properties
Quinoline derivatives, including variants similar to 2,4-Dichloro-6-(difluoromethyl)quinoline, have been assessed for their corrosion inhibition properties. Lgaz et al. (2017) investigated three quinoline derivatives as inhibitors for mild steel corrosion in hydrochloric acid solutions. Their findings revealed excellent inhibition properties and suggested a potential application in metal protection (Lgaz et al., 2017).
Synthesis and Cytotoxic Activity in Cancer Research
Lamazzi et al. (2000) synthesized novel derivatives of 6-cyanoindolo[3,2-c]quinoline and 6-cyanobenzimidazo[1,2-c]quinazoline, demonstrating cytotoxic effects and potential applications in cancer research (Lamazzi et al., 2000).
Structural Studies of Quinoline Derivatives
De Souza et al. (2015) studied the crystal structures of quinoline derivatives, including their supramolecular arrangements and interactions. This research aids in understanding the physical and chemical properties of quinoline compounds (De Souza et al., 2015).
Safety and Hazards
properties
IUPAC Name |
2,4-dichloro-6-(difluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2F2N/c11-7-4-9(12)15-8-2-1-5(10(13)14)3-6(7)8/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAFIVAUACPQVQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)F)C(=CC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



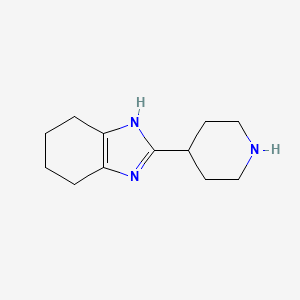
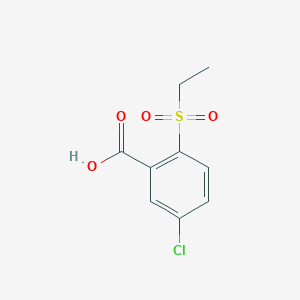
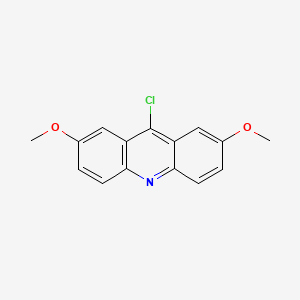
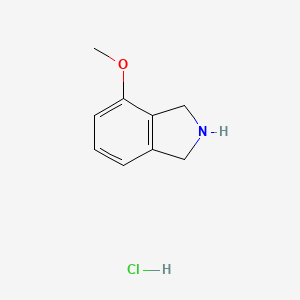
![2-Chloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine-4-carbonitrile](/img/structure/B1429737.png)

![Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate](/img/structure/B1429741.png)

